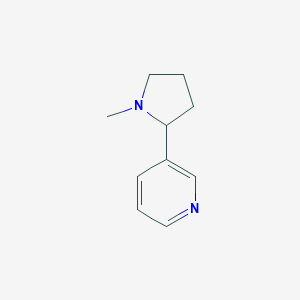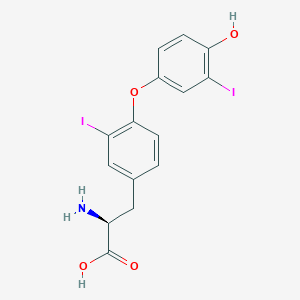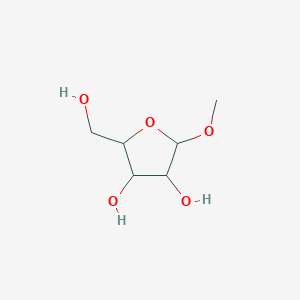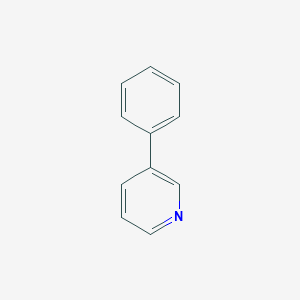
3-苯基吡啶
概述
描述
3-Phenylpyridine is an organic compound with the molecular formula C₁₁H₉N. It consists of a pyridine ring substituted with a phenyl group at the third position. This compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis .
科学研究应用
3-Phenylpyridine is a valuable compound in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex molecules and coordination compounds.
Biology: Used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Employed in the production of dyes, agrochemicals, and pharmaceuticals
作用机制
Target of Action
It’s structurally similar to phenazopyridine, which is known to exert a direct topical analgesic effect on the mucosal lining of the urinary tract .
Mode of Action
Phenazopyridine, a structurally similar compound, is reported to inhibit voltage-gated sodium channels and possibly group a nerve fibers . This suggests that 3-Phenylpyridine might have a similar mode of action.
Biochemical Pathways
It’s worth noting that phenazopyridine, a structurally similar compound, is known to exert its effects on the urinary tract, suggesting that 3-phenylpyridine might have a similar impact .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could impact its bioavailability. It’s also worth noting that the compound can be analyzed by reverse phase (RP) HPLC method , which could be useful in studying its pharmacokinetics.
Result of Action
Given its structural similarity to phenazopyridine, it might have similar effects, such as providing symptomatic relief of pain, burning, urgency, frequency, and general discomfort caused by lower urinary tract irritations .
Action Environment
It’s known that the compound has a boiling point of 269-270 °c/999 hpa and a flash point of 110 °c . These properties suggest that the compound is stable under normal environmental conditions but might degrade under high temperatures.
生化分析
Biochemical Properties
3-Phenylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, 3-Phenylpyridine forms complexes with gold (III), palladium (II), and platinum (II) chloride, which have been studied using nuclear magnetic resonance techniques . These interactions suggest that 3-Phenylpyridine can act as a ligand, binding to metal ions and potentially affecting enzymatic activities.
Cellular Effects
The effects of 3-Phenylpyridine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, similar compounds like 4-phenylpyridine have been shown to suppress UVB-induced skin inflammation by targeting specific kinases in vitro and in vivo . Although specific studies on 3-Phenylpyridine are limited, it is likely to exhibit comparable effects on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenylpyridine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Phenylpyridine is relatively stable under standard conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to 3-Phenylpyridine in in vitro or in vivo studies may reveal additional insights into its temporal effects.
Dosage Effects in Animal Models
The effects of 3-Phenylpyridine vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be beneficial. For instance, studies on similar compounds have shown that dosage plays a critical role in determining the compound’s efficacy and safety . It is essential to establish the optimal dosage range for 3-Phenylpyridine to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
3-Phenylpyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of different metabolites, which may have distinct biological activities . Understanding the metabolic pathways of 3-Phenylpyridine is crucial for elucidating its overall biochemical effects.
Transport and Distribution
Within cells and tissues, 3-Phenylpyridine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in different tissues can significantly impact its biological activity
Subcellular Localization
The subcellular localization of 3-Phenylpyridine can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its precise role in cellular processes. Although specific data on 3-Phenylpyridine’s subcellular localization is limited, similar compounds have been shown to localize in various cellular compartments, influencing their activity .
准备方法
Synthetic Routes and Reaction Conditions: 3-Phenylpyridine can be synthesized through several methods. One common approach involves the reaction of bromobenzene with pyridine in the presence of a base such as potassium hydroxide. The reaction is typically carried out under reflux conditions in a solvent like toluene .
Industrial Production Methods: In industrial settings, 3-Phenylpyridine is often produced via catalytic processes involving transition metals. For example, palladium-catalyzed cross-coupling reactions between aryl halides and pyridine derivatives are widely used. These methods offer high yields and are scalable for large-scale production .
化学反应分析
Types of Reactions: 3-Phenylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl or pyridine ring can be functionalized.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents, and bases are frequently employed.
Major Products:
Oxidation: 3-Phenylpyridine N-oxide.
Reduction: 3-Phenyl-1,2-dihydropyridine.
Substitution: Various substituted phenylpyridines depending on the reagents used.
相似化合物的比较
- 2-Phenylpyridine
- 4-Phenylpyridine
- 2-Vinylpyridine
- 4-Vinylpyridine
Comparison: 3-Phenylpyridine is unique due to the position of the phenyl group on the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to 2-Phenylpyridine and 4-Phenylpyridine, the meta-substitution in 3-Phenylpyridine offers distinct steric and electronic properties, making it suitable for specific applications .
属性
IUPAC Name |
3-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKGBRPNSJADMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061404 | |
| Record name | 3-Phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008-88-4 | |
| Record name | 3-Phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDZ6KB7JVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
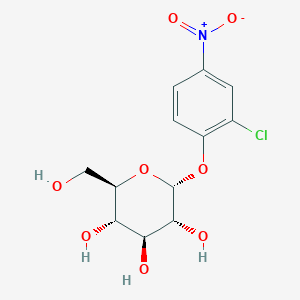
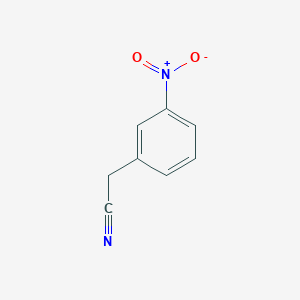
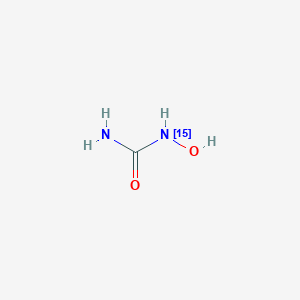
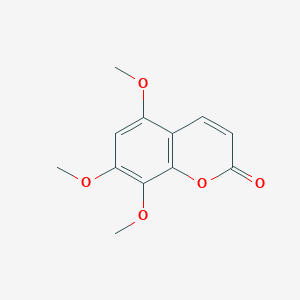
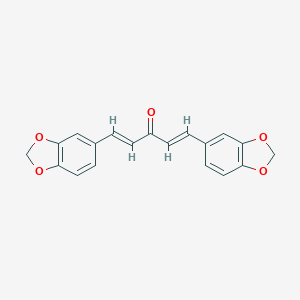
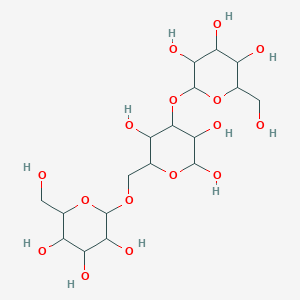
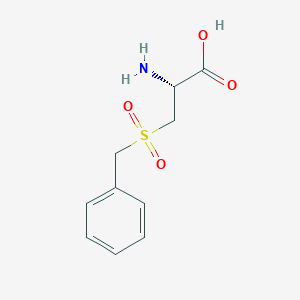
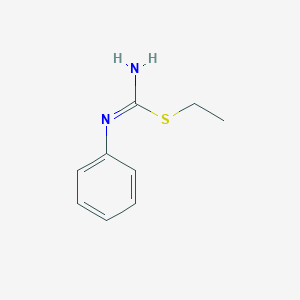
![(1S,2R,6R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B14291.png)
![5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-](/img/structure/B14293.png)
